molecular formula C7H4BrIN2 B1291008 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 956485-60-2

6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1291008
CAS No.: 956485-60-2
M. Wt: 322.93 g/mol
InChI Key: CCIGMKZMJLMLSD-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is an organic compound that has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry and synthetic organic chemistry. This compound is a member of the pyrrolo[3,2-b]pyridine family of heterocyclic compounds, which are characterized by a six-membered ring with a nitrogen atom at the center. This compound has been found to possess a range of unique properties, including its ability to act as a catalyst in organic reactions and its potential use in drug design.

Scientific Research Applications

Functionalization in Chemical Synthesis

6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine serves as a versatile building block in chemical synthesis, particularly in the functionalization of pyrrolopyridines. This compound has been utilized in the creation of various derivatives for potential applications in fields like agrochemicals and functional materials. For example, Minakata, Itoh, Komatsu, and Ohshiro (1992) explored the introduction of amino groups onto pyrrolopyridine, leading to the formation of compounds with high fungicidal activity (Minakata et al., 1992).

Antibacterial and Antioxidant Properties

Research has also focused on linking this compound with various sulfonamide derivatives to explore their antibacterial and antioxidant properties. Variya, Panchal, and Patel (2019) synthesized a series of these derivatives and found some to exhibit significant antibacterial activity against both Gram-positive and Gram-negative strains, as well as moderate to good antioxidant properties (Variya et al., 2019).

Structural Analysis and Molecular Design

The compound's structure has been analyzed for understanding its molecular geometry and intermolecular interactions, which are crucial for designing functional materials. Rodi, Luis, Martí, Martí‐Centelles, and Ouzidan (2013) investigated the crystal and molecular structure of a related compound, providing insights into its potential applications in material science (Rodi et al., 2013).

Potential as Tyrosyl-tRNA Synthetase Inhibitors

Another avenue of research involves the exploration of 6-bromo-imidazo[4,5-b]pyridine derivatives as potential inhibitors of tyrosyl-tRNA synthetase, an enzyme target in drug discovery. Jabri, Thiruvalluvar, Sghyar, Mague, Sabir, Rodi, Anouar, Misbahi, Sebbar, and Essassi (2023) synthesized novel derivatives and conducted molecular docking studies, revealing significant binding affinities (Jabri et al., 2023).

Catalysis and Organic Synthesis

The compound also plays a role in catalysis, particularly in palladium-catalyzed synthesis processes. Melaimi, Thoumazet, Ricard, and Floch (2004) explored its use in the palladium-catalyzed synthesis of arylboronic esters, demonstrating its utility in organic synthesis (Melaimi et al., 2004).

Safety and Hazards

“6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine” is classified as an irritant . It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for “6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine” could involve its use as a scaffold for the development of potent HNE inhibitors . Further modifications of this compound could lead to the discovery of new therapeutics for diseases affecting the respiratory system .

Properties

IUPAC Name

6-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIGMKZMJLMLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640148
Record name 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956485-60-2
Record name 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956485-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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